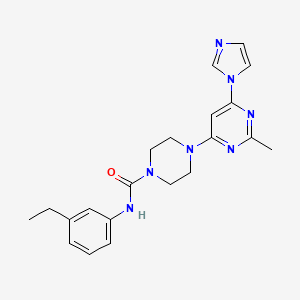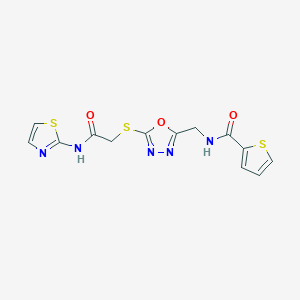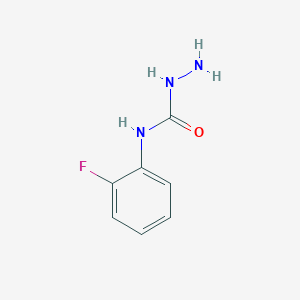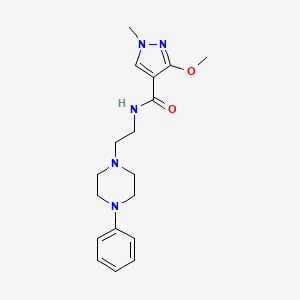
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide is a complex organic compound that features a combination of imidazole, pyrimidine, and piperazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. Here is a general synthetic route:
-
Formation of the Imidazole-Pyrimidine Intermediate
Starting Materials: 2-methylpyrimidine-4-carboxylic acid and 1H-imidazole.
Reaction Conditions: The carboxylic acid is first activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 1H-imidazole to form the imidazole-pyrimidine intermediate.
-
Coupling with Piperazine
Starting Materials: The imidazole-pyrimidine intermediate and N-(3-ethylphenyl)piperazine.
Reaction Conditions: The intermediate is then coupled with N-(3-ethylphenyl)piperazine using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
-
Final Product Formation
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole and pyrimidine rings.
Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can occur at the carboxamide group.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert the carboxamide to an amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Reagents: Nucleophiles such as alkyl halides or acyl chlorides.
Products: Substitution can introduce various functional groups onto the piperazine ring.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its imidazole and pyrimidine moieties are known to interact with biological targets, making it a valuable tool in the study of enzyme inhibition and receptor activation.
Medicine
In medicinal chemistry, 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the imidazole and pyrimidine rings.
作用机制
The mechanism of action of 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions with aromatic residues in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide: Lacks the ethyl group on the phenyl ring, which may affect its binding affinity and specificity.
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-methylphenyl)piperazine-1-carboxamide: Has a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(4-ethylphenyl)piperazine-1-carboxamide: The ethyl group is positioned differently, which can influence its interaction with biological targets.
Uniqueness
The presence of the 3-ethylphenyl group in 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-ethylphenyl)piperazine-1-carboxamide provides unique steric and electronic properties that can enhance its binding affinity and selectivity for specific biological targets. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
N-(3-ethylphenyl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-3-17-5-4-6-18(13-17)25-21(29)27-11-9-26(10-12-27)19-14-20(24-16(2)23-19)28-8-7-22-15-28/h4-8,13-15H,3,9-12H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICWCQRWSIQATR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CN=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(8-Oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid;hydrochloride](/img/structure/B2380385.png)
![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)
![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)
![3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)
![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2380395.png)



![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)
![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)
![N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2380403.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
